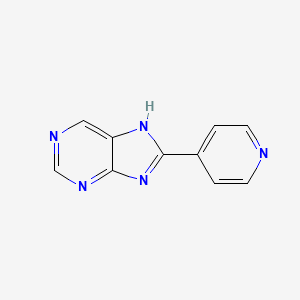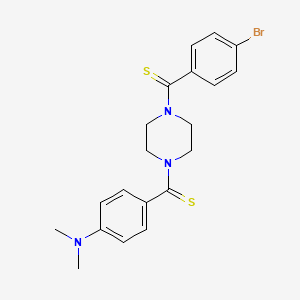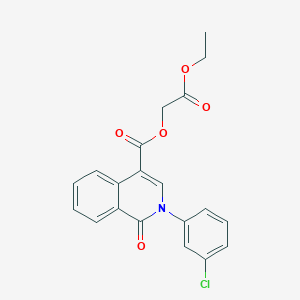
8-Pyridin-4-yl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Pyridin-4-yl-7H-purine is a heterocyclic compound that belongs to the purine family. It is commonly known as 4-Pyridyl-7H-purine or 4-Phenyl-7H-purine. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material sciences.
Wirkmechanismus
The mechanism of action of 8-Pyridin-4-yl-7H-purine is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in viral replication, leading to antiviral activity.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Pyridin-4-yl-7H-purine in lab experiments is its high potency and selectivity. This allows researchers to study its effects on specific molecular targets with minimal off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are many potential future directions for research involving 8-Pyridin-4-yl-7H-purine. Some of these include:
1. Investigating its potential as a therapeutic agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Exploring its potential as an anticancer agent in combination with other chemotherapeutic agents.
3. Studying its effects on the immune system and its potential as an immunomodulatory agent.
4. Investigating its potential as an insecticide or herbicide in agriculture.
In conclusion, this compound is a promising compound with many potential applications in various fields. Its high potency and selectivity make it an attractive candidate for further research, and its potential as a therapeutic agent for treating various diseases warrants further investigation.
Synthesemethoden
The synthesis of 8-Pyridin-4-yl-7H-purine involves the reaction of 4-chloropyridine with 7H-purine in the presence of a base catalyst. This reaction yields the desired compound, which can be purified using various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
8-Pyridin-4-yl-7H-purine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. Additionally, this compound has been explored as a potential therapeutic agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
8-pyridin-4-yl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-3-11-4-2-7(1)9-14-8-5-12-6-13-10(8)15-9/h1-6H,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGONIPBXFORCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=NC=NC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)
![3-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)pyridine 1-oxide](/img/structure/B2698765.png)

![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698769.png)
![7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2698771.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2698772.png)



![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride](/img/structure/B2698778.png)
![3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2698779.png)

![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)